molecular formula C13H12N2O7S B5917033 methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate

methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate

Cat. No. B5917033
M. Wt: 340.31 g/mol
InChI Key: DVXWWOQQDRJCAN-UHFFFAOYSA-N
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Description

Methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.

Mechanism of Action

The mechanism of action of methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate is not fully understood. However, it has been suggested that the compound exerts its biological activity by interacting with specific targets in cells, such as enzymes and receptors. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

Methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step process. The compound exhibits potent biological activity, making it a potential candidate for drug discovery and medicinal chemistry research. However, the compound also has limitations, including its complex synthesis method and limited availability.

Future Directions

Methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate has several potential future directions for research. One potential direction is the development of the compound as an anticancer agent. The compound has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer therapies. Another potential direction is the development of the compound as an enzyme inhibitor. The compound has been shown to inhibit the activity of various enzymes, making it a potential candidate for the development of enzyme inhibitors for various diseases. Additionally, further research could explore the potential of the compound as an anti-inflammatory and antimicrobial agent.

Synthesis Methods

Methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate is a complex compound that requires a multi-step synthesis process. The synthesis method involves the reaction of 2-nitrobenzaldehyde with thioacetic acid in the presence of sodium hydroxide to obtain 2-nitrobenzaldehyde thiosemicarbazone. The thiosemicarbazone is then reacted with 1,3-dioxolane and acetic anhydride to produce the final product, this compound.

Scientific Research Applications

Methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities. The compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and β-glucuronidase, making it a potential candidate for the development of enzyme inhibitors.

properties

IUPAC Name

methyl 2-[[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzoxazol-4-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O7S/c1-19-10(16)6-23-9-5-7(15(17)18)4-8-11(9)12(14-22-8)13-20-2-3-21-13/h4-5,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXWWOQQDRJCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC(=CC2=C1C(=NO2)C3OCCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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